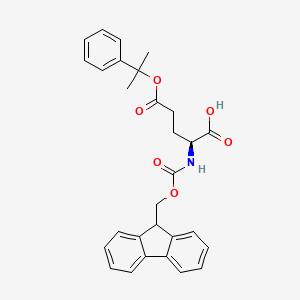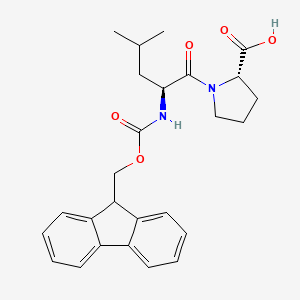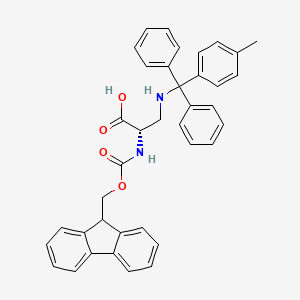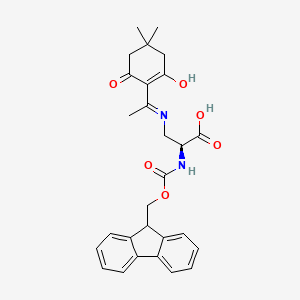
Fmoc-D-Lys(Biotin)-OH
Descripción general
Descripción
Fmoc-D-Lys(Biotin)-OH is an amino acid derivative that has been used as a reagent in a variety of synthetic organic reactions. It is a versatile and powerful tool for creating a wide range of bioconjugates, biopolymers, and other biocompatible materials. The Fmoc-D-Lys(Biotin)-OH molecule consists of a biotin group linked to a Fmoc-protected D-Lysine side chain. This combination of components makes Fmoc-D-Lys(Biotin)-OH a highly reactive and efficient reagent for the synthesis of bioconjugates and biopolymers.
Aplicaciones Científicas De Investigación
Peptide-Based Hydrogels
“Fmoc-D-Lys(Biotin)-OH” can be used in the creation of Peptide-Based Hydrogels (PHGs) . PHGs are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . The Fmoc group plays a crucial role in the gelification process, which is allowed only by the correct balancing among aggregation forces within the peptide sequences .
Tissue Engineering
The Fmoc-derivatives of series K, including “Fmoc-D-Lys(Biotin)-OH”, have shown potential in tissue engineering . Among them, Fmoc-K3 hydrogel, which is the more rigid one, acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Drug Delivery Systems
The biocompatibility and self-assembling properties of PHGs make them suitable for use in drug delivery systems . The Fmoc group contributes to the stability and rigidity of the hydrogel, making it an ideal carrier for drugs .
Diagnostic Tools for Imaging
PHGs, including those formed with “Fmoc-D-Lys(Biotin)-OH”, can be used as diagnostic tools for imaging . The hydrogels’ biocompatibility and physical properties allow them to be used in various imaging techniques .
Synthesis of Mono-Substituted Cyclo(L-Lys-L-Lys)s
“Fmoc-D-Lys(Biotin)-OH” can be used in the synthesis of Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s . These compounds have shown the ability to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents .
Solid Phase Peptide Synthesis
The Fmoc group in “Fmoc-D-Lys(Biotin)-OH” is commonly used in solid phase peptide synthesis . It acts as a protecting group that can be removed using an organic base like 4-methylpiperidine .
Propiedades
IUPAC Name |
(2R)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N4O6S/c36-27(15-6-5-14-26-28-25(18-42-26)33-30(39)35-28)32-16-8-7-13-24(29(37)38)34-31(40)41-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,23-26,28H,5-8,13-18H2,(H,32,36)(H,34,40)(H,37,38)(H2,33,35,39)/t24-,25+,26+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIBQNGDYNGUEZ-KAHNYGAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Lys(Biotin)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















